
2,5-Dichlorothiazole-4-carboxylic acid
Overview
Description
2,5-Dichlorothiazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C₄HCl₂NO₂S. It is characterized by a five-membered ring containing two chlorine atoms, one sulfur atom, one nitrogen atom, and a carboxylic acid group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichlorothiazole-4-carboxylic acid typically involves the chlorination of thiazole derivatives. One common method includes the reaction of 2-aminothiazole with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under controlled conditions. The resulting 2,5-dichlorothiazole is then oxidized to form the carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and oxidation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorothiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to yield thiazole derivatives with different functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Esterification: Acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) in anhydrous conditions.
Major Products:
- Substituted thiazole derivatives
- Sulfoxides and sulfones
- Thiazole esters
Scientific Research Applications
Agricultural Applications
DCTA has been identified as an important intermediate in the synthesis of herbicides and fungicides. Its derivatives exhibit significant biological activity against various plant pathogens.
Fungicidal Activity
Research has shown that DCTA and its derivatives possess fungicidal properties, particularly against pathogens such as Pyricularia oryzae (rice blast) and Phytophthora infestans (late blight in tomatoes). These compounds can be utilized to develop effective agricultural treatments.
Pathogen | Target Crop | Activity |
---|---|---|
Pyricularia oryzae | Rice | Effective fungicide |
Phytophthora infestans | Tomatoes | Effective fungicide |
Venturia inaequalis | Apples | Effective fungicide |
Pharmaceutical Applications
DCTA serves as a scaffold for the development of novel pharmaceutical agents. Its structure allows for modifications that enhance biological activity against various diseases.
Antimicrobial Activity
Studies have indicated that DCTA derivatives can exhibit antimicrobial properties, making them potential candidates for drug development against bacterial infections.
Case Study: Antimycobacterial Activity
A derivative of DCTA was tested for its activity against Mycobacterium tuberculosis. The compound demonstrated a minimum inhibitory concentration (MIC) of 1.25 μg/mL, indicating strong antimycobacterial activity with low toxicity in vivo.
Compound | MIC (μg/mL) | Toxicity (IC) |
---|---|---|
DCTA Derivative | 1.25 | 67 μM |
Material Science Applications
In material science, DCTA is being explored for its potential use in synthesizing polymers and other materials with specific properties.
Polymer Synthesis
DCTA can act as a building block for creating thiazole-containing polymers, which may exhibit unique thermal and mechanical properties suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,5-dichlorothiazole-4-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to antimicrobial effects by preventing the growth and proliferation of microorganisms .
Comparison with Similar Compounds
- 2,4-Dichlorothiazole-5-carboxylic acid
- 2,5-Dichlorothiazole-4-carbonitrile
- 2-Chlorothiazole-4-carboxylic acid
Comparison: 2,5-Dichlorothiazole-4-carboxylic acid is unique due to the specific positioning of its chlorine atoms and carboxylic acid group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different substitution patterns and reactivity profiles, making it a valuable compound for targeted synthesis and research applications .
Biological Activity
2,5-Dichlorothiazole-4-carboxylic acid (DCTA) is a heterocyclic organic compound with significant biological activity. Its structure features a five-membered ring containing two chlorine atoms, one sulfur atom, one nitrogen atom, and a carboxylic acid group, which contributes to its diverse applications in medicinal chemistry and agrochemicals. This article reviews the biological activities associated with DCTA, focusing on its antimicrobial, antifungal, and potential pharmaceutical properties.
- Molecular Formula : C₄HCl₂NO₂S
- IUPAC Name : 2,5-dichloro-1,3-thiazole-4-carboxylic acid
- CAS Number : 127426-30-6
DCTA exhibits biological activity primarily through enzyme inhibition. The compound can bind to the active sites of various enzymes, disrupting critical biochemical pathways. This mechanism is particularly relevant in its antimicrobial effects, where it inhibits microbial growth by targeting specific metabolic processes.
Antimicrobial Properties
DCTA has been studied for its potential as an antimicrobial agent. Research indicates that it exhibits significant activity against various bacterial strains. For instance, studies have demonstrated that DCTA can inhibit the growth of pathogenic bacteria by interfering with their metabolic functions.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Candida albicans | 10 | 128 µg/mL |
Antifungal Activity
DCTA also shows antifungal properties. In vitro studies have revealed its effectiveness against fungal pathogens, making it a candidate for developing new antifungal therapies.
Case Studies
- Study on Antifungal Activity : A recent study evaluated the antifungal effects of DCTA against several strains of fungi. The results indicated that DCTA inhibited fungal growth significantly at concentrations as low as 64 µg/mL. The study concluded that DCTA could serve as a lead compound for antifungal drug development .
- Antimicrobial Efficacy in Clinical Isolates : Another investigation focused on clinical isolates of resistant bacteria. DCTA was found to be effective against multidrug-resistant strains, highlighting its potential as an alternative therapeutic agent in treating resistant infections .
Structure-Activity Relationship (SAR)
The biological activity of DCTA is influenced by its structural features. Substituents on the thiazole ring play a crucial role in enhancing or diminishing its antimicrobial properties. For example, modifications to the chlorine substituents have been shown to affect the potency of the compound against specific pathogens .
Comparative Analysis with Similar Compounds
To better understand the unique properties of DCTA, a comparison with similar compounds is essential:
Compound | Antimicrobial Activity | Notable Features |
---|---|---|
2,4-Dichlorothiazole-5-carboxylic acid | Moderate | Different substitution pattern |
2-Chlorothiazole-4-carboxylic acid | Low | Less effective due to fewer halogen substitutions |
Properties
IUPAC Name |
2,5-dichloro-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NO2S/c5-2-1(3(8)9)7-4(6)10-2/h(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECAGDHSLDVMAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561632 | |
Record name | 2,5-Dichloro-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127426-30-6 | |
Record name | 2,5-Dichloro-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dichloro-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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